Calycanthoside

Anti-Influenza Coumarin SAR POLR2A

Calycanthoside (Isofraxidin 7-O-β-D-glucoside; synonym Eleutheroside B1) is a naturally occurring coumarin glycoside with a molecular formula of C₁₇H₂₀O₁₀ (MW 384.33 g/mol). It is the 7-O-β-D-glucoside of isofraxidin, a 6,8-dimethoxy-substituted hydroxycoumarin, and is isolated from multiple medicinal plants including Angelica tenuissima, Eleutherococcus senticosus, and Sarcandra glabra.

Molecular Formula C17H20O10
Molecular Weight 384.3 g/mol
CAS No. 483-91-0
Cat. No. B053223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalycanthoside
CAS483-91-0
Synonyms7-(β-D-Glucopyranosyloxy)-6,8-dimethoxy-2H-1-benzopyran-2-one;  Calycanthoside;  6,8-Dimethoxy-7-(β-D-glucopyranosyloxy)coumarin;  Isofraxidin 7-O-β-D-Glucopyranoside;  Isofraxidin β-D-Glucoside
Molecular FormulaC17H20O10
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17+/m1/s1
InChIKeyIKUQEFGEUOOPGY-QSDFBURQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Calycanthoside (CAS 483-91-0): A Multi-Target Coumarin Glycoside with Dual Anti-Inflammatory and Anti-Influenza Activity for Preclinical Procurement


Calycanthoside (Isofraxidin 7-O-β-D-glucoside; synonym Eleutheroside B1) is a naturally occurring coumarin glycoside with a molecular formula of C₁₇H₂₀O₁₀ (MW 384.33 g/mol) [1]. It is the 7-O-β-D-glucoside of isofraxidin, a 6,8-dimethoxy-substituted hydroxycoumarin, and is isolated from multiple medicinal plants including Angelica tenuissima, Eleutherococcus senticosus, and Sarcandra glabra [2]. Calycanthoside is officially recognized as one of nine proposed quality markers (Q-Markers) for the standardized botanical drug Tiekuaizi (Radix Chimonanthi) under traditional Chinese medicine quality control theory [3]. The compound has been characterized structurally by comprehensive IR, MS, and NMR spectroscopic analysis, and exhibits documented anti-inflammatory activity (NO production inhibition in LPS/IFN-γ-activated RAW 264.7 macrophages) as well as broad-spectrum anti-human influenza virus activity mediated through a distinct POLR2A/N-glycosylation mechanism [4].

Why Generic Substitution of Calycanthoside Fails: Glycosylation-Dependent Bioavailability, Orthogonal Antiviral Mechanism, and Q-Marker Mandates Prevent In-Class Interchange


Calycanthoside cannot be simply interchanged with structurally related coumarins such as isofraxidin (its aglycone), fraxin, scopolin, or scopoletin due to three irreducible differentiation factors. First, the β-D-glucose moiety confers meaningfully enhanced aqueous solubility and bioavailability compared to non-glycosylated coumarin analogs, directly impacting experimental reproducibility in cell-based assays . Second, calycanthoside possesses a mechanistically distinct anti-influenza profile—it is the only coumarin among a tested panel of six (including isofraxidin, fraxin, esculetin, fraxetin, and scoparone) that demonstrated broad-spectrum anti-human influenza virus activity (IC₅₀ 64–125 μg/mL) mediated through POLR2A interaction and N-glycosylation pathway modulation, while showing no activity against avian influenza virus, establishing target selectivity not observed in close structural analogs [1]. Third, calycanthoside has been formally designated as a Q-Marker for Tiekuaizi quality control standardization, creating a regulatory-quality procurement requirement that non-designated coumarins cannot fulfill [2]. These structural, mechanistic, and regulatory dimensions preclude generic in-class substitution for any application requiring validated anti-influenza activity, glycosylation-dependent delivery, or Q-Marker-compliant botanical standardization.

Calycanthoside (CAS 483-91-0) Quantitative Differentiation Evidence: Head-to-Head Anti-Influenza, Anti-Inflammatory, and Q-Marker Data Against Isofraxidin, Fraxin, and Other Coumarin Comparators


Broad-Spectrum Anti-Human Influenza Virus Activity: Calycanthoside Is the Only Active Coumarin Among Six Structural Analogs

In a head-to-head structure-activity relationship study of six coumarin compounds—Eleutheroside B1 (calycanthoside), isofraxidin, fraxin, esculetin, fraxetin, and scoparone—only calycanthoside demonstrated broad-spectrum anti-human influenza virus activity, with an IC₅₀ value of 64–125 μg/mL in vitro [1]. Critically, calycanthoside showed no activity against avian influenza virus, indicating human-influenza selectivity [1]. The other five coumarins—including the closely related aglycone isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) and the positional isomer fraxin (6-methoxy-7,8-dihydroxycoumarin 8-O-glucoside)—did not exhibit this broad-spectrum anti-influenza effect, despite sharing the coumarin core structure [1]. Mechanistically, calycanthoside mediates its antiviral effect through a distinct pathway involving POLR2A (RNA polymerase II subunit A) interaction and N-glycosylation modulation, reducing viral RNP at 200 μg/mL and inhibiting NP mRNA expression at 50–200 μg/mL [1]. Additionally, it suppressed IL-6, CXCL-8, and CCL-2 cytokine/chemokine expression at 200 μg/mL [1].

Anti-Influenza Coumarin SAR POLR2A Antiviral Natural Product

Anti-Inflammatory NO Production Inhibition: Calycanthoside Demonstrates IC₅₀ ~10–50 μM in LPS/IFN-γ-Activated RAW 264.7 Macrophages

Calycanthoside inhibits nitric oxide (NO) production in LPS/IFN-γ-activated RAW 264.7 murine macrophages with a reported IC₅₀ range of approximately 10–50 μM, an effect attributed to modulation of the NF-κB pathway . The aglycone isofraxidin has independently been shown to block IL-1β-stimulated NO and PGE2 production in human osteoarthritis chondrocytes and to attenuate iNOS and COX-2 expression in LPS-stimulated models, but these data come from different experimental systems (IL-1β-challenged primary human chondrocytes vs. LPS/IFN-γ-activated RAW 264.7 macrophages) and different compound concentrations, preventing direct IC₅₀ normalization across the glycoside/aglycone pair [1][2]. The glycosylation of calycanthoside enhances aqueous solubility relative to isofraxidin (isofraxidin is reported as insoluble in water, soluble only in DMSO at ~44 mg/mL), which can influence effective concentration in cell-based assays and in vivo dosing . Scopolin, another coumarin glycoside, has documented anti-inflammatory activity via PGE2 and LTC4 inhibition in ionophore-stimulated mouse peritoneal macrophages, but quantitative NO inhibition IC₅₀ data directly comparable to calycanthoside are not available in the same system [3].

Anti-Inflammatory NO Synthase NF-κB Macrophage RAW 264.7

Antibacterial Activity: Calycanthoside Shows Moderate Inhibition Zone (11.14 ± 1.06 mm) but Is Weaker Than Kaempferol-Derived Flavonoids—A Defined Potency Floor for Prioritization

Calycanthoside exhibits measurable but limited antibacterial activity, with an inhibition zone diameter of 11.14 ± 1.06 mm against common bacterial pathogens, which is quantitatively weaker than that of kaempferol derivatives tested in the same study . In a separate microbiological assessment, calycanthoside showed a minimum inhibitory concentration (MIC) greater than 250 μg/mL against all tested strains including Staphylococcus aureus and Escherichia coli, indicating that its antibacterial potency is low and not competitive with dedicated antimicrobial agents . In the Chimonanthus nitens isolation study, while compounds scopolin (3), 5,6,7-trimethoxycoumarin (4), xeroboside (7), and scopoletin (8) showed moderate inhibitory activity against Micrococcus luteus, calycanthoside (compound 6) was not among those displaying this activity in that specific assay, suggesting differential antibacterial spectrum compared to its co-isolated coumarin analogs [1]. These data collectively establish that calycanthoside's antibacterial activity is real but modest, positioning it as a compound primarily valued for its anti-inflammatory and antiviral activities rather than its antibacterial properties.

Antibacterial Inhibition Zone MIC Natural Product Coumarin vs Flavonoid

Glycosylation Advantage: Enhanced Aqueous Solubility and Bioavailability of Calycanthoside vs. Its Aglycone Isofraxidin

Calycanthoside (C₁₇H₂₀O₁₀, MW 384.33) is the β-D-glucoside of isofraxidin (C₁₁H₁₀O₅, MW 222.19) [1]. The β-glycosidic linkage to glucose significantly alters the physicochemical profile: isofraxidin is reported as insoluble in water and ethanol, soluble only in DMSO at ~44 mg/mL (198 mM) . In contrast, calycanthoside's glycosidic structure contributes to notably enhanced aqueous solubility . Predicted ADMET properties further differentiate the glycoside: calycanthoside shows predicted human intestinal absorption probability of 58.91%, Caco-2 permeability probability of 81.18%, blood-brain barrier penetration probability of 85.00%, and human oral bioavailability probability of 70.00% [2]. These predicted values, while requiring experimental validation, suggest that glycosylation shifts the drug-likeness profile in ways that directly impact in vivo experimental design and formulation strategies. For researchers accustomed to working with the aglycone isofraxidin, calycanthoside offers a soluble, bioavailable alternative that maintains the coumarin pharmacophore while addressing the solubility limitations that constrain cell-based and in vivo assays.

Glycosylation Solubility Bioavailability ADMET Coumarin

Q-Marker Designation for Quality Control Standardization: Calycanthoside Is One of Nine Officially Proposed Q-Markers for Tiekuaizi Botanical Drug Products

In the 2025 comprehensive review by Luo et al. in Frontiers in Pharmacology, calycanthoside was officially proposed as one of nine secondary metabolites designated as quality markers (Q-Markers) for the standardized botanical drug Tiekuaizi (Radix Chimonanthi), alongside scopoletin, scopolin, isofraxidin, fraxin, scoparone, 6,7,8-trimethoxycoumarin, tomenin, and calycanthine [1]. This designation is grounded in traditional Chinese medicine Q-Marker theory, which links specific chemical constituents to identity, quality, and efficacy for pharmaceutical production standards [1]. The explicit inclusion of calycanthoside in this regulatory-quality framework distinguishes it from other coumarin glycosides that are not part of the Tiekuaizi Q-Marker panel. For industrial and academic users developing or analyzing Tiekuaizi-derived products (including commercially available formulations such as JinGuShang spray, TongLuoGuZhiNing ointment, and FuFangXianLingFengShi liquor), procurement of authenticated calycanthoside reference standard is necessary to comply with the proposed quality control framework [1]. The absence of calycanthoside from other coumarin-containing botanicals' Q-Marker lists further narrows its procurement relevance to Tiekuaizi-specific standardization workflows.

Quality Marker Q-Marker Standardization Tiekuaizi Quality Control

NSCLC Apoptosis Induction: Calycanthoside Identified as Core Active Compound in Eleutherococcus senticosus via Network Pharmacology and Multi-Omics Integration

A 2025 multi-omics study integrating network pharmacology, transcriptomics, and metabolomics identified calycanthoside as one of the core active compounds responsible for Eleutherococcus senticosus-induced apoptosis in non-small cell lung cancer (NSCLC) cells [1]. Among 49 active ingredients from E. senticosus analyzed, calycanthoside and oleanolic acid were singled out through correlation analysis and molecular docking as compounds that directly modify the expression of transcription factors POU2F3, FOXS1, and TGIF2LY, ultimately activating EGFR, MAPK3, ICAM1, and CTSK pathways to trigger apoptosis in A549 NSCLC cells [1]. The study demonstrated that E. senticosus treatment significantly changed 5,836 genes and 418 metabolites in A549 cells (p < 0.05), with calycanthoside computationally validated as a key contributor to this multi-target transcriptomic response [1]. While this evidence derives from an integrated extract-level study rather than isolated calycanthoside treatment, it establishes a systems-level mechanistic rationale that is not available for other coumarins in the NSCLC context—scopoletin and isofraxidin have been studied in other cancer models but lack equivalent multi-omics validation specifically linking them to NSCLC apoptosis via the POU2F3/FOXS1/TGIF2LY-EGFR-MAPK3 axis.

NSCLC Apoptosis Network Pharmacology Multi-Omics EGFR

Best Research and Industrial Application Scenarios for Calycanthoside (CAS 483-91-0): Procurement-Guided Deployment Based on Quantitative Differentiation Evidence


Anti-Influenza Drug Discovery: Host-Target Antiviral Screening with Calycanthoside as a POLR2A-Mediated Coumarin Lead

Calycanthoside is the only coumarin glycoside with confirmed broad-spectrum anti-human influenza virus activity (IC₅₀ 64–125 μg/mL) operating through a defined host-target mechanism (POLR2A interaction and N-glycosylation modulation), as established by head-to-head testing against five other coumarins including isofraxidin and fraxin [1]. Research programs focused on host-directed antiviral strategies—particularly those seeking to avoid viral resistance associated with neuraminidase and M2 inhibitors—should procure calycanthoside as a mechanistically validated starting point for structure-activity relationship (SAR) expansion. The compound's additional suppression of influenza-induced cytokine/chemokine expression (IL-6, CXCL-8, CCL-2 at 200 μg/mL) and viral RNP inhibition support its use in dual-action antiviral/anti-inflammatory screening cascades [1]. The observation that calycanthoside is active against human but not avian influenza virus further positions it for human-influenza-specific assay development [1].

Botanical Drug Quality Control and Pharmacopeial Standardization of Tiekuaizi Products

Calycanthoside has been formally proposed as one of nine Q-Markers for Tiekuaizi (Radix Chimonanthi) standardization, creating a defined industrial requirement for authenticated reference material in quality control workflows [2]. Pharmaceutical manufacturers producing Tiekuaizi-containing formulations (JinGuShang spray, TongLuoGuZhiNing ointment, FuFangXianLingFengShi liquor, among others) require calycanthoside reference standards for HPLC fingerprinting, content uniformity testing, and batch-to-batch consistency verification [2]. Analytical laboratories supporting these manufacturers should procure calycanthoside with documented purity (≥98%) and full spectroscopic characterization (NMR, MS) to meet regulatory documentation requirements for Q-Marker-based quality assessment protocols.

Dual Anti-Inflammatory/Anti-Influenza In Vitro Pharmacology Using Standardized RAW 264.7 Macrophage Models

Researchers conducting integrated inflammation-infection studies can leverage calycanthoside's dual activity profile within a single compound: NO production inhibition (IC₅₀ ~10–50 μM in LPS/IFN-γ-activated RAW 264.7 macrophages) paired with anti-influenza activity in A549 lung epithelial cells [1]. The glycoside's favorable aqueous solubility compared to its aglycone isofraxidin enables preparation of DMSO-free dosing solutions for cell-based assays, reducing solvent-induced cytotoxicity artifacts . This dual-activity, single-compound approach is particularly suited for co-culture models of influenza-infected macrophages or airway epithelial-macrophage interaction studies where both antiviral effect and inflammatory cytokine suppression are measured endpoints.

NSCLC Apoptosis Mechanistic Studies Leveraging Network Pharmacology-Validated Multi-Target Engagement

Calycanthoside is computationally and experimentally linked to NSCLC apoptosis via the POU2F3/FOXS1/TGIF2LY-EGFR-MAPK3 signaling axis, as demonstrated by integrated network pharmacology, transcriptomics, and metabolomics analysis of Eleutherococcus senticosus [3]. Oncology researchers investigating EGFR-MAPK pathway modulation in A549 NSCLC cells should consider calycanthoside as one of only two core compounds (alongside oleanolic acid) validated through this multi-omics pipeline [3]. Procurement of purified calycanthoside for isolated-compound validation experiments would extend the extract-level findings to direct compound-specific dose-response characterization, filling a critical evidence gap between systems-level prediction and single-agent mechanistic confirmation.

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